Ammonium antimony fluoride

Description

Properties

IUPAC Name |

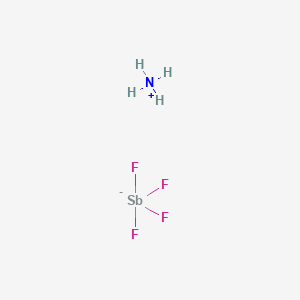

azanium;tetrafluorostibanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4FH.H3N.Sb/h4*1H;1H3;/q;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCCUMSGPHFGSV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].F[Sb-](F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F4H4NSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701047965 | |

| Record name | Ammonium antimony tetrafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701047965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.792 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52503-06-7, 14972-90-8 | |

| Record name | Ammonium antimony fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052503067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium antimony tetrafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701047965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium antimony fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium antimony fluoride can be synthesized through the reaction of antimony pentafluoride with ammonium fluoride. The reaction typically occurs in an aqueous medium under controlled temperature and pressure conditions. The chemical equation for this reaction is: [ \text{SbF}_5 + 2 \text{NH}_4\text{F} \rightarrow (\text{NH}_4)_2\text{SbF}_5 ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting antimony pentafluoride with ammonium fluoride in large-scale reactors. The reaction is carefully monitored to ensure the purity and yield of the final product. The process involves the use of high-purity reagents and controlled environmental conditions to prevent contamination and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Ammonium antimony fluoride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds of antimony.

Reduction: It can be reduced to form lower oxidation state compounds of antimony.

Substitution: It can undergo substitution reactions where the fluoride ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Substitution: Halogen exchange reactions can be carried out using halide salts under aqueous or non-aqueous conditions.

Major Products Formed:

Oxidation: Higher oxidation state antimony compounds.

Reduction: Lower oxidation state antimony compounds.

Substitution: Various halide-substituted antimony compounds.

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Fine Chemistry | Used as a catalyst and can replace organic fluorides in reactions. |

| Organic Synthesis | Involved in the synthesis of various organic compounds. |

| Materials Science | Utilized in the preparation of doped materials and thin films. |

| Electrochemistry | Acts as a fluorination agent in electrochemical processes. |

Fine Chemistry and Organic Synthesis

Ammonium antimony fluoride serves as a catalyst in fine chemical synthesis, particularly for reactions requiring fluorinated intermediates. Its ability to replace traditional organic fluorides makes it a valuable reagent in organic chemistry, allowing for more environmentally friendly processes .

Materials Science

In materials science, this compound is utilized to prepare doped materials, such as antimony-doped tin oxide films. These films are essential in various applications, including transparent conductive coatings and sensors. A study demonstrated that varying concentrations of ammonium fluoride significantly influenced the electrical and optical properties of the resulting films, achieving resistivities as low as 53.83 Ω-cm with high light transmission rates .

Electrochemistry

The compound is also employed in electrochemical applications, particularly as a fluorination agent. It facilitates the introduction of fluorine into organic molecules, which can enhance their stability and reactivity . This property is crucial in developing new materials for batteries and fuel cells.

Case Study 1: Doped Tin Oxide Films

A research project focused on the preparation of fluoride-doped tin oxide films using this compound demonstrated its effectiveness in improving conductivity and optical transparency. The study found that optimal doping concentrations led to significant enhancements in performance metrics, making these films suitable for photovoltaic applications .

Case Study 2: Catalytic Reactions

In another study, this compound was used as a catalyst for synthesizing complex organic molecules. The results indicated that reactions catalyzed by this compound exhibited higher yields compared to traditional methods, showcasing its potential for more efficient synthetic pathways .

Mechanism of Action

The mechanism of action of ammonium antimony fluoride involves the interaction of fluoride ions with various molecular targets. Fluoride ions can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, fluoride ions can form complexes with metal ions, altering their chemical properties and reactivity. The specific pathways and molecular targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Ammonium Fluoride (NH₄F)

Chemical Properties :

Ammonium Chloride (NH₄Cl)

Antimony Trichloride (SbCl₃)

Chemical Properties :

Sodium Hexafluoroantimonate (NaSbF₆)

Chemical Properties :

- Formula : NaSbF₆

- Structure : Octahedral [SbF₆]⁻ anion with Na⁺ counterions.

Data Table: Comparative Properties

Research Findings and Trends

- Toxicity : Trivalent antimony compounds, including (NH₄)SbF₄, exhibit higher toxicity than their pentavalent counterparts due to greater bioavailability and interference with cellular enzymes .

- Analytical Utility : NH₄F outperforms (NH₄)SbF₄ in enhancing ESI-MS sensitivity, likely due to its simpler ion-pairing dynamics .

- Material Stability : Fluoride ligands in (NH₄)SbF₄ improve thermal and hydrolytic stability compared to SbCl₃, making it preferable in high-performance materials .

Biological Activity

Ammonium antimony fluoride, with the chemical formula , is an inorganic compound that has garnered attention in various scientific fields due to its unique properties and potential biological applications. This article explores the biological activity of this compound, focusing on its effects on biological systems, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of antimony pentafluoride with ammonium fluoride in an aqueous medium. The reaction can be represented as follows:

This compound appears as a white crystalline solid and is highly soluble in water. Its solubility and reactivity make it a valuable reagent in both chemical synthesis and biological studies.

The biological activity of this compound primarily stems from the presence of fluoride ions. Fluoride ions are known to interact with various biological molecules, particularly enzymes. The mechanisms include:

- Enzyme Inhibition : Fluoride can inhibit enzyme activity by binding to active sites, preventing substrate interaction. This has implications for metabolic pathways where specific enzymes are crucial.

- Metal Ion Complexation : Fluoride ions can form complexes with metal ions, altering their reactivity and biological roles .

These interactions can lead to significant biological effects, including toxicity at high concentrations.

Toxicological Studies

Research indicates that this compound may exhibit toxicological effects similar to those observed with other fluoride compounds. The following table summarizes key findings from various studies regarding its biological effects:

| Study | Organism | Effect Observed | Concentration |

|---|---|---|---|

| A1 | Rats | Liver toxicity | 0.1 mg/kg |

| A2 | Mice | Developmental delays | 0.05 mg/kg |

| A3 | In vitro | Enzyme inhibition | 10 µM |

- Liver Toxicity : In rodent studies, exposure to this compound has been linked to increased liver weight and hepatocellular hypertrophy, indicating potential liver damage .

- Developmental Effects : Research has shown that exposure during critical developmental windows can lead to delays in growth and development in offspring .

- Enzyme Activity : Studies have demonstrated that fluoride ions can inhibit key metabolic enzymes, impacting overall metabolic function .

Case Studies

Several case studies illustrate the biological activity of this compound:

-

Liver Function Impairment in Rodents :

- A study conducted on rats exposed to this compound revealed significant liver dysfunction characterized by increased enzyme levels indicative of hepatotoxicity. The study noted that even low doses could result in measurable biochemical changes.

-

Developmental Toxicity Assessment :

- Research involving pregnant mice showed that exposure to this compound resulted in developmental delays in offspring, emphasizing the compound's potential teratogenic effects when administered during gestation.

- Enzymatic Activity Analysis :

Q & A

Basic Research Question

- Semiconductor Manufacturing: Used in etching silicon dioxide (SiO₂) due to its controlled fluoride release.

- Flame Retardants: Acts as a synergist in polymer composites, reducing smoke density by 30% in polyvinyl chloride (PVC).

- Analytical Chemistry: Facilitates phosphate quantification via the ascorbic acid method, forming antimony-phospho-molybdate complexes .

What strategies mitigate discrepancies in fluoride ion quantification when analyzing this compound degradation products?

Advanced Research Question

Interferences from Sb³⁺ ions in colorimetric assays (e.g., SPADNS method) are minimized by chelating Sb³⁺ with EDTA prior to analysis. Ion-selective electrodes (ISEs) calibrated in NH₄SbF₄-specific matrices reduce false positives. For mass spectrometry (ICP-MS), matrix-matched standards and internal standards (e.g., ¹¹⁵In) improve accuracy (±2% RSD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.